![molecular formula C7H7N3O4 B14603812 Benzenamine, N-methyl-3,4-dinitro- CAS No. 61149-80-2](/img/structure/B14603812.png)
Benzenamine, N-methyl-3,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-methyl-3,4-dinitro- is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring and a methyl group attached to the nitrogen atom of the amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-3,4-dinitro- typically involves the nitration of N-methylaniline. The process begins with the methylation of aniline to form N-methylaniline. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-methyl-3,4-dinitro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality and minimize the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-methyl-3,4-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of Benzenamine, N-methyl-3,4-dinitro- typically yields N-methyl-3,4-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-methyl-3,4-dinitro- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-methyl-3,4-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N-methyl-2,4-dinitro-
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, 4-methyl-3-nitro-
Uniqueness
Compared to similar compounds, it exhibits distinct properties that make it suitable for specific industrial and research purposes .
Eigenschaften
CAS-Nummer |
61149-80-2 |
---|---|
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
N-methyl-3,4-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-5-2-3-6(9(11)12)7(4-5)10(13)14/h2-4,8H,1H3 |
InChI-Schlüssel |
AGPCOQFXNNDLPN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.